N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenylthio group attached to a propanamide backbone, which is further linked to a 2-methyl-1H-imidazol-1-yl ethyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the Hantzsch synthesis , which involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an ammonium salt. The resulting imidazole ring is then functionalized with the appropriate side chains through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted imidazoles and phenylthio derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has been investigated for its therapeutic potential, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In the industrial sector, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylthio group is known to enhance binding affinity to certain receptors, while the imidazole ring can interact with enzymes and other proteins. This dual functionality allows the compound to modulate biological processes effectively.
Comparison with Similar Compounds
2-(2-methyl-1H-imidazol-1-yl)ethan-1-ol
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
Uniqueness: N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(phenylthio)propanamide stands out due to its unique combination of the phenylthio group and the imidazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-13-16-8-10-18(13)11-9-17-15(19)7-12-20-14-5-3-2-4-6-14/h2-6,8,10H,7,9,11-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLQDJMECYQZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCSC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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